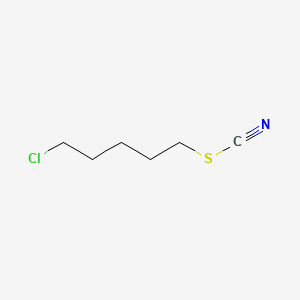![molecular formula C9H17O6P B14507850 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate CAS No. 64212-59-5](/img/structure/B14507850.png)
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is an organic compound with the molecular formula C9H17O6P. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate . This compound is significant in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves the reaction of acetone with ketene. This process results in the formation of isopropenyl acetate, which is then further reacted with diethyl phosphite under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application .
Comparación Con Compuestos Similares
Similar Compounds
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used as a precursor to acetylacetone.
Diethyl phosphite: A phosphite ester used in the synthesis of various organophosphorus compounds.
Uniqueness
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is unique due to its combination of ester and phosphate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
64212-59-5 |
|---|---|
Fórmula molecular |
C9H17O6P |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryloxyprop-1-en-2-yl acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-12-16(11,13-6-2)14-7-8(3)15-9(4)10/h7H,5-6H2,1-4H3 |
Clave InChI |
XQDBKIZXYDXPAL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC=C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



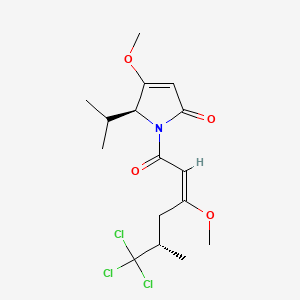
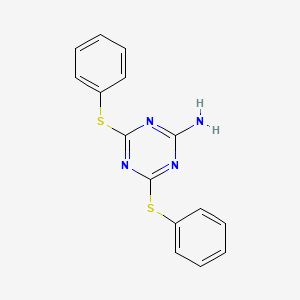
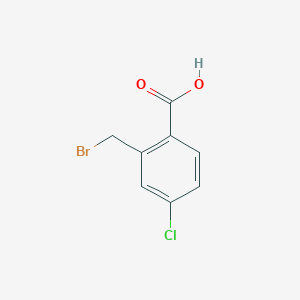
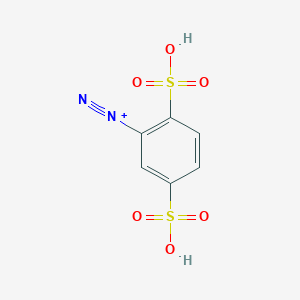
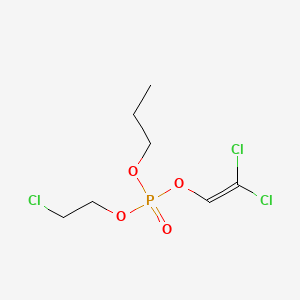
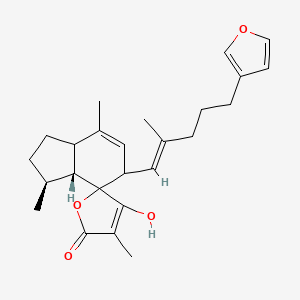
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
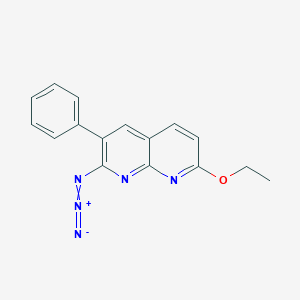
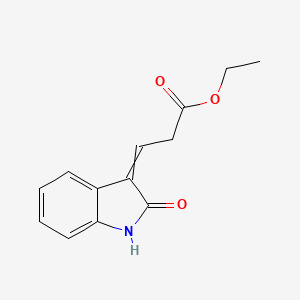
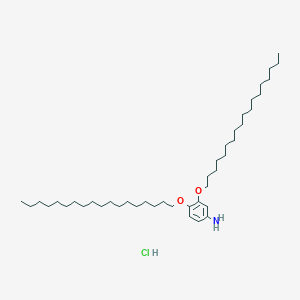

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
